molecular formula C33H36N2O5 B12032211 4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12032211
M. Wt: 540.6 g/mol
InChI Key: MACAYTQZGCOGTC-OWWNRXNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the chemical formula C27H31BrN2O4 , is a fascinating member of the pyrrolone family. Its structure combines elements from benzoyl, phenyl, and pyrrolone moieties. The compound’s systematic name is quite a mouthful, but it reflects its intricate arrangement of functional groups.

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps

    Allyloxylation: The allyloxy group is introduced onto a suitable precursor.

    Benzoylation: The benzoyl group is added to the allyloxy-substituted intermediate.

    Diethylaminoethyl Group Addition: The diethylaminoethyl group is attached.

    Hydroxylation: The hydroxyl group is introduced.

    Phenoxylation: Finally, the phenoxyphenyl group is added.

Reaction Conditions:: Specific reaction conditions, reagents, and catalysts would be detailed in a comprehensive synthesis protocol.

Industrial Production:: Unfortunately, information on large-scale industrial production methods for this compound is scarce due to its rarity.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially affecting its biological activity.

    Reduction: Reduction reactions could modify its functional groups.

    Substitution: Substitution reactions may occur at various positions.

Common Reagents::

    Bromine (Br2): Used for bromination reactions.

    Hydroxylamine (NH2OH): Involved in oxime formation.

    Hydrogenation Catalysts: Used for reduction.

Major Products:: The major products depend on the specific reaction conditions and the starting materials used.

Scientific Research Applications

This compound has piqued the interest of researchers across disciplines:

    Medicine: Investigated for potential therapeutic applications.

    Chemistry: Studied for its reactivity and unique structural features.

    Biology: Explored for interactions with biological targets.

Mechanism of Action

The compound likely interacts with specific molecular targets or pathways, influencing cellular processes. Detailed studies are needed to unravel its precise mechanism.

Properties

Molecular Formula

C33H36N2O5

Molecular Weight

540.6 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]-5-(4-phenoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C33H36N2O5/c1-5-21-39-27-17-18-28(23(4)22-27)31(36)29-30(35(33(38)32(29)37)20-19-34(6-2)7-3)24-13-15-26(16-14-24)40-25-11-9-8-10-12-25/h5,8-18,22,30,36H,1,6-7,19-21H2,2-4H3/b31-29+

InChI Key

MACAYTQZGCOGTC-OWWNRXNESA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OCC=C)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)OC4=CC=CC=C4

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OCC=C)C)O)C(=O)C1=O)C3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.